1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide -

1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Catalog Number: EVT-4036094
CAS Number:
Molecular Formula: C15H16N4O2
Molecular Weight: 284.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[1,2-b]pyrazoles are a class of bicyclic heteroaromatic compounds consisting of a pyrazole ring fused to an imidazole ring. These compounds have gained interest in scientific research due to their diverse biological activities. Several derivatives of imidazo[1,2-b]pyrazoles have been synthesized and investigated for their potential as central nervous system agents [ [] ], antimicrobial agents [ [] ], anticancer agents [ [], [] ] and cannabinoid receptor ligands [ [], [] ].

Synthesis Analysis
  • Cyclocondensation: One common method involves the cyclocondensation of a suitably substituted 5-amino-pyrazole with an α-halo ketone or an α-tosyloxy ketone. [ [], [] ].
  • Multi-step synthesis: Other methods involve multi-step syntheses utilizing various starting materials and reagents [ [], [] ]. For example, the synthesis of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole involves the reaction of a pyrazole derivative with ethyl chloroformate and subsequent treatment with methyl iodide [ [] ].
Molecular Structure Analysis

Crystallographic studies have been used to confirm the structures of specific imidazo[1,2-b]pyrazole derivatives [ [] ].

Chemical Reactions Analysis
  • N-acylation: The nitrogen atoms on the imidazole and pyrazole rings can undergo acylation reactions. This has been utilized to synthesize various N-acyl derivatives of imidazo[1,2-b]pyrazole, including tropanyl derivatives with potential CNS activity [ [] ].
Mechanism of Action
  • 5-HT3 receptor ligands: Some imidazo[1,2-b]pyrazole derivatives have shown significant affinity for the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting [ [] ].

7-Ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole

Compound Description: This compound, with the molecular formula C10H14N4O2S, has been synthesized and characterized using IR, 1H NMR, and single-crystal X-ray diffraction. []

Relevance: This compound shares the core imidazo[1,2-b]pyrazole structure with 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide. The key difference is the presence of an ethoxycarbonyl group at position 7 and a methylthio group at position 6, as opposed to the methyl group at position 1 and the carboxamide side chain at position 7 in the target compound. This highlights the potential for diverse functionalization within the imidazo[1,2-b]pyrazole scaffold. []

5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-N-fenchyl-1H-pyrazole-3-carboxamide

Compound Description: This compound is a highly potent and selective CB2 ligand. [] It exhibits low nanomolar affinity for the cannabinoid CB2 receptor. []

Relevance: While not directly containing the imidazo[1,2-b]pyrazole structure of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this molecule exemplifies the use of pyrazole-3-carboxamide derivatives as potent CB2 ligands. This suggests that the pyrazole core, shared between the two compounds, may be a promising starting point for designing bioactive molecules, particularly targeting the endocannabinoid system. []

1-(2,4-dichlorophenyl)-6-methyl-N-(piperidin-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

Compound Description: This compound is a prototypical CB2 ligand with high potency. [] Its tricyclic structure serves as a basis for molecular hybridization with other CB2 ligands. []

Relevance: Although not directly related to the imidazo[1,2-b]pyrazole structure, this compound's pyrazole-3-carboxamide core and its role as a CB2 ligand offer insights into the potential development of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide as a bioactive molecule, specifically for targeting the endocannabinoid system. The research emphasizes exploring diverse structural modifications around the pyrazole core to enhance binding affinity and selectivity for CB2 receptors. []

6-chloro-7-methyl-1-(2,4-dichlorophenyl)-N-fenchyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (22)

Compound Description: This is a hybrid molecule designed by combining structural elements from the previously mentioned CB2 ligands. [] This compound exhibits low two digit nanomolar affinity for the cannabinoid CB2R and maintains a high level of CB2-selectivity. []

Relevance: Although structurally distinct from 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this compound's pyrazole-3-carboxamide core and its high CB2 receptor affinity reinforce the potential for developing molecules based on the pyrazole scaffold as potent and selective CB2 ligands. The research demonstrates that structural modifications around the core can significantly affect CB2 receptor binding and selectivity. This knowledge can be valuable for further exploring and optimizing the activity of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide or its derivatives. []

3-((2-thioxo-imidazo[4,5-b]quinoxaline) imino) indolinone

Compound Description: This compound is one of the isatin derivatives synthesized and evaluated for their in vitro cytotoxic activity against carcinogenic cells. [] This compound exhibited excellent anti-proliferative activities against different human cancer cell lines. []

Relevance: This compound highlights the biological potential of imidazo-fused heterocycles, which 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide also belongs to. The potent anticancer activity of this related compound suggests that exploring the biological activity of the target compound, particularly against cancer cell lines, could be a promising avenue for future research. []

5′-thioxospiro[indoline-3,3′-[1,2,4]triazolidin]-one

Compound Description: This compound is one of the isatin derivatives synthesized and evaluated for their in vitro cytotoxic activity against carcinogenic cells. [] This compound exhibited excellent anti-proliferative activities against different human cancer cell lines. []

Relevance: Although structurally different from 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, its potent anticancer activity indicates the broad biological potential of heterocyclic compounds containing a spiroindoline moiety, suggesting further investigation into the biological activity of the target compound, particularly its anti-proliferative properties against cancer cell lines, could be warranted. []

5′-amino-spiro[indoline-3,2′-[1,3,4]thiadiazol]-2-one

Compound Description: This compound is one of the isatin derivatives synthesized and evaluated for their in vitro cytotoxic activity against carcinogenic cells. [] This compound exhibited excellent anti-proliferative activities against different human cancer cell lines. []

Relevance: Although structurally different from 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this compound's potent anticancer activity indicates the broad biological potential of heterocyclic compounds containing a spiroindoline moiety, suggesting further investigation into the biological activity of the target compound, particularly its anti-proliferative properties against cancer cell lines, could be warranted. []

1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (2)

Compound Description: This compound is formed by the spontaneous S-alkylation of methimazole (1) with 1,2-dichloroethane (DCE). []

Relevance: This compound features two 1-methyl-1H-imidazole moieties linked by a thioether bridge, highlighting the potential reactivity of imidazole rings towards alkylation. While 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide incorporates a fused imidazole ring within the larger imidazo[1,2-b]pyrazole system, this reactivity should be considered when exploring its potential synthetic transformations or metabolic pathways. []

7-methyl-2H, 3H, 7H-imidazo[2,1-b]thiazol-4-ium chloride (4a)

Compound Description: This compound is a stable thiiranium ion isomer formed during the reaction of methimazole with 1,2-dichloroethane. [] Its crystal structure has been determined, revealing an orthorhombic system with space group Pnma. []

Relevance: The formation of this thiiranium ion highlights the potential for intramolecular cyclization reactions involving the imidazole ring and a neighboring alkylthio group. While 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide does not contain a readily available alkylthio group for such a reaction, understanding this type of reactivity in related imidazole-containing systems can be valuable for predicting potential chemical transformations. []

1-chloroethyl-2,3-dihydro-3-methyl-1H-imidazole-2-thione (7)

Compound Description: This N-chloroethyl derivative is formed during the isomerization of the thiiranium ion 7-methyl-2H, 3H, 7H-imidazo[2,1-b]thiazol-4-ium chloride (4a). [] It subsequently reacts with methimazole to form another related compound, 3-methyl-1-[(1-methyl-imidazole-2-yl)thioethyl]-1H-imidazole-2-thione (8). []

Relevance: This compound showcases the reactivity of imidazole rings towards nucleophilic substitution, particularly at the nitrogen atom. In the context of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this emphasizes the potential for modifications at the N1 position of the imidazole ring, which could be explored for tuning its physicochemical and biological properties. []

3-methyl-1-[(1-methyl-imidazole-2-yl)thioethyl]-1H-imidazole-2-thione (8)

Compound Description: This compound is formed by the reaction of the N-chloroethyl derivative 1-chloroethyl-2,3-dihydro-3-methyl-1H-imidazole-2-thione (7) with methimazole. [] Its crystal structure has been determined, revealing a monoclinic system with space group P 21/c. []

Relevance: This compound demonstrates the potential for forming thioether linkages between imidazole rings. Although not directly applicable to 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide due to the fused nature of its imidazole ring, this reaction provides an example of how imidazole derivatives can be linked through sulfur-containing bridges, a strategy that might be relevant for developing dimeric or polymeric analogs of the target compound. []

bis-{2-[(chloroethyl)thio]-1-methyl-1H-imidazole}-silver(I)tetrafluoroborate (6)

Compound Description: This silver complex is formed by trapping the postulated intermediate thiiranium ion (5) with AgBF4 during the isomerization of the chloroethyl derivative 2-[(chloroethyl)thio]-1-methyl-1H-imidazole (3). [] Its crystal structure has been determined, revealing a monoclinic system with space group P 21/c. []

Relevance: While this silver complex is not directly related to 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, its formation highlights the ability of imidazole rings to coordinate to metal ions. This property could be relevant for investigating the potential interactions of the target compound with metal-containing biological systems or for designing metal-based catalysts for its synthesis or modification. []

7-methyl-2H, 3H, 7H-imidazo[2,1-b]thiazol-4-ium tetrafluoroborate (4b)

Compound Description: This compound is formed by heating the silver complex bis-{2-[(chloroethyl)thio]-1-methyl-1H-imidazole}-silver(I)tetrafluoroborate (6) at 80 °C. [] Its crystal structure has been determined, revealing a monoclinic system with space group P 21/c. []

Relevance: This thiiranium ion further emphasizes the potential for intramolecular cyclization reactions involving imidazole rings and nearby alkylthio groups, a reactivity that could be relevant for understanding the chemical behavior of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide or its derivatives under specific reaction conditions. []

1,2-bis(2,3-dihydro-3-methyl-1H-imidazole-2-thione-1-yl)ethane (9)

Compound Description: This compound is formed by the thermal isomerization of both 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (2) and 2,3-dihydro-3-methyl-1-[(1-methyl-1H-imidazole-2-yl)thioethyl]-1H-imidazole-2-thione (8). []

Relevance: While this compound is not a direct structural analog of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, its formation from related imidazole derivatives through thermal isomerization emphasizes the need to consider potential thermal stability and possible rearrangement reactions when working with the target compound. []

1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone (1)

Compound Description: This compound serves as a starting material for preparing a series of bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. []

Relevance: This compound emphasizes the versatility of the pyrazole core, which is also present in 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, as a building block for constructing diverse heterocyclic systems. The research showcases various synthetic transformations and reactions that can be performed on the pyrazole ring, suggesting potential strategies for further derivatization and functionalization of the target compound. []

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Compound Description: This compound is a potent PDGFR inhibitor with an IC50 value of 3 nM in a cellular proliferation assay. [] It is considered a selective PDGFR inhibitor and potentially useful for treating pulmonary arterial hypertension. []

Relevance: While not directly related to the imidazo[1,2-b]pyrazole structure, this molecule showcases the use of pyrazole derivatives in designing selective kinase inhibitors. The high potency of this PDGFR inhibitor, which incorporates a 1-methyl-1H-pyrazol-4-yl substituent, suggests that exploring the kinase inhibitory activity of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide or its derivatives could be worthwhile. []

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: This compound is a PDGFR inhibitor with an IC50 value of 45 nM in a cellular proliferation assay. [] It is considered a selective PDGFR inhibitor and potentially useful for treating pulmonary arterial hypertension. []

Relevance: This molecule, while containing an imidazo[1,2-a]pyridine core instead of the imidazo[1,2-b]pyrazole of the target compound, further exemplifies the utilization of pyrazole-containing compounds as selective kinase inhibitors. The presence of a 1-methyl-1H-pyrazol-5-yl substituent in this PDGFR inhibitor, similar to the 1-methyl pyrazole moiety in 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, supports the idea of investigating the kinase inhibitory potential of the target compound or its analogs. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: This diarylpyrazole compound acts as an antagonist at both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. []

Relevance: While structurally distinct from 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this compound highlights the versatility of the pyrazole-3-carboxamide scaffold for designing ligands that interact with the CB2 receptor. The antagonist activity of SR144258, contrasted with the agonist activity of other pyrazole-based CB2 ligands mentioned in the research, emphasizes the importance of subtle structural modifications in determining the functional activity of these compounds. This information can be valuable when considering the potential interactions of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide with the CB2 receptor and in designing analogs with specific pharmacological profiles. []

(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate (WIN55212-2)

Compound Description: This aminoalkylindole compound acts as a moderate efficacy agonist at the canonical (adenylyl cyclase inhibition) pathway of the CB2 receptor but fails to recruit arrestins at the noncanonical pathway. []

Relevance: Although structurally distinct from 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this compound highlights the potential for functional selectivity among CB2 receptor ligands. The research suggests that different structural classes of compounds can exhibit varying degrees of bias towards specific signaling pathways downstream of the CB2 receptor. This information can be relevant for designing analogs of 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide with tailored pharmacological profiles, potentially targeting specific CB2-mediated signaling events. []

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: This compound acts as a cannabinoid CB1 receptor antagonist and is used to investigate the role of endocannabinoid signaling in muscarinic modulation of synaptic transmission in the rat midbrain periaqueductal gray. []

Relevance: Although not directly structurally related to 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, its role as a CB1 antagonist highlights the potential for developing pyrazole-based compounds that target cannabinoid receptors. This information can inform research exploring the potential interactions of the target compound with cannabinoid receptors and in designing analogs with specific pharmacological activity at these receptors. []

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: This synthetic compound is a novel cannabinoid antagonist with high selectivity for the CB1 receptor. [] It exhibits a Ki of 350 ± 5 fM for the CB1 receptor and a Ki of 21 ± 0.5 nM for the CB2 receptor. []

Relevance: While structurally distinct from 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this compound highlights the potential for developing pyrazole-based compounds as potent and selective CB1 antagonists. The high CB1 selectivity of NESS 0327, achieved through specific structural modifications, suggests that similar strategies could be employed to investigate and optimize the cannabinoid receptor binding profiles of the target compound or its derivatives. []

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

Compound Description: This compound is a known CB1 receptor antagonist, but it exhibits lower selectivity compared with NESS 0327. [] It has a Ki of 1.8 ± 0.075 nM for the CB1 receptor and a Ki of 514 ± 30 nM for the CB2 receptor. []

Relevance: While structurally distinct from 1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, this compound provides a benchmark for comparing the CB1 receptor affinity and selectivity of pyrazole-based antagonists. The research highlights the importance of structural modifications in modulating the binding profile of these compounds. This information can inform the design and evaluation of analogs of the target compound with improved cannabinoid receptor selectivity. []

Properties

Product Name

1-methyl-N-(2-phenoxyethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

IUPAC Name

1-methyl-N-(2-phenoxyethyl)imidazo[1,2-b]pyrazole-7-carboxamide

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C15H16N4O2/c1-18-8-9-19-15(18)13(11-17-19)14(20)16-7-10-21-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,16,20)

InChI Key

RETFVAFVMADOAJ-UHFFFAOYSA-N

SMILES

CN1C=CN2C1=C(C=N2)C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)NCCOC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.